molecular formula C22H23ClN6O B12374055 Pcsk9-IN-27

Pcsk9-IN-27

Cat. No.: B12374055
M. Wt: 422.9 g/mol
InChI Key: KKYQXYLAXDFPFK-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pcsk9-IN-27 is a compound that targets proprotein convertase subtilisin/kexin type 9 (PCSK9), a protein involved in the regulation of low-density lipoprotein (LDL) cholesterol levels. PCSK9 inhibitors have gained significant attention due to their potential in treating hypercholesterolemia and reducing cardiovascular risks .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pcsk9-IN-27 involves multiple steps, including the formation of key intermediates through various organic reactions. The specific synthetic routes and reaction conditions are often proprietary and detailed in scientific literature . Generally, the synthesis involves:

  • Formation of core structures through condensation reactions.
  • Introduction of functional groups via substitution reactions.
  • Purification and isolation of the final product using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing robust purification processes to ensure the compound meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Pcsk9-IN-27 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen or addition of hydrogen to reduce the compound.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, altering the compound’s properties .

Properties

Molecular Formula

C22H23ClN6O

Molecular Weight

422.9 g/mol

IUPAC Name

3-chloro-1-[6-[[(1S,3S)-3-[(5-cyclopropylpyrazin-2-yl)amino]cyclopentyl]amino]pyridin-3-yl]pyridin-2-one

InChI

InChI=1S/C22H23ClN6O/c23-18-2-1-9-29(22(18)30)17-7-8-20(25-11-17)27-15-5-6-16(10-15)28-21-13-24-19(12-26-21)14-3-4-14/h1-2,7-9,11-16H,3-6,10H2,(H,25,27)(H,26,28)/t15-,16-/m0/s1

InChI Key

KKYQXYLAXDFPFK-HOTGVXAUSA-N

Isomeric SMILES

C1C[C@@H](C[C@H]1NC2=NC=C(C=C2)N3C=CC=C(C3=O)Cl)NC4=NC=C(N=C4)C5CC5

Canonical SMILES

C1CC1C2=CN=C(C=N2)NC3CCC(C3)NC4=NC=C(C=C4)N5C=CC=C(C5=O)Cl

Origin of Product

United States

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